3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione
Description
3-Ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione is a cyclobutenedione derivative featuring an ethoxy group at position 3 and a 2-(1H-indol-3-yl)ethylamino substituent at position 2. This compound belongs to the squaramide family, characterized by a planar cyclobutenedione core that enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
3-ethoxy-4-[2-(1H-indol-3-yl)ethylamino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16-13(14(19)15(16)20)17-8-7-10-9-18-12-6-4-3-5-11(10)12/h3-6,9,17-18H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCJZAYCAGRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The cyclobutene ring can be introduced through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as methanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound .
Scientific Research Applications
3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets in the body. The indole moiety can bind to receptors or enzymes, modulating their activity . This interaction can lead to changes in cell signaling pathways, affecting processes like cell growth, apoptosis, or neurotransmission . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The cyclobutenedione core serves as a scaffold for functionalization. Below is a comparative analysis of substituents and their implications:
Key Observations :
- Indole vs.
- Ethoxy vs. Hydroxy : The ethoxy group in the target compound reduces polarity compared to hydroxy analogs (e.g., 3c), improving membrane permeability .
- Bisindolyl Derivatives : Compounds like 2o exhibit dual indole groups, increasing steric bulk and antiparasitic activity but complicating synthesis (yields: 12–57%) .
Key Observations :
Biological Activity
3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available data on its biological activity, including antibacterial, antifungal, and anticancer properties, and presents findings from relevant studies.
Chemical Structure and Properties
The compound features a cyclobutene core with an ethoxy group and an indole derivative, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 256.29 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives. For example, compounds similar to 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione have demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3k | 0.98 | MRSA |
| 3k | 3.90 | S. aureus ATCC 25923 |
| 3k | 7.80 | S. epidermidis ATCC 12228 |
These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
The antifungal properties of indole derivatives have also been explored. In one study, certain compounds showed moderate activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 7.80 to 62.50 μg/mL for various derivatives.
| Compound | MIC (μg/mL) | Target Fungus |
|---|---|---|
| 3d | 7.80 | Candida albicans |
| 3p | 62.50 | Candida albicans |
This suggests that the compound may be effective in treating fungal infections, particularly those caused by Candida species.
Anticancer Activity
Indole derivatives are widely studied for their anticancer properties. Compounds structurally related to 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 3c | <10 | A549 (lung cancer) |
| 3f | <10 | HeLa (cervical cancer) |
| 3k | <10 | MCF7 (breast cancer) |
These findings indicate that the compound may possess significant cytotoxic effects against rapidly dividing cancer cells, warranting further investigation into its mechanism of action.
Case Studies
A notable study investigated the effects of indole derivatives on both bacterial and fungal pathogens. The study found that specific structural modifications led to enhanced biological activity:
- Antibacterial Efficacy : The study reported that compounds with additional functional groups exhibited lower MIC values against MRSA.
- Cytotoxicity : The compounds were tested on various cancer cell lines, revealing a correlation between structural complexity and increased cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
